molecular formula C22H20FN5O3S2 B3396787 4-(N,N-dimethylsulfamoyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1019104-34-7

4-(N,N-dimethylsulfamoyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B3396787
CAS No.: 1019104-34-7
M. Wt: 485.6 g/mol
InChI Key: IPQXSCLYLZEEGY-UHFFFAOYSA-N
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Description

The compound 4-(N,N-dimethylsulfamoyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a 1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylpyrazole substituent at the amide nitrogen. This structure combines a sulfonamide moiety with heterocyclic systems (thiazole and pyrazole), which are common in bioactive molecules targeting enzymes or receptors.

  • Thiazole formation via Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas or thioamides .
  • Pyrazole linkage through nucleophilic substitution or cyclocondensation reactions, as seen in for similar pyrazole-thiazole hybrids .
  • Sulfamoylation of the benzamide core using dimethylsulfamoyl chloride under basic conditions .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S2/c1-14-12-20(25-21(29)16-6-10-18(11-7-16)33(30,31)27(2)3)28(26-14)22-24-19(13-32-22)15-4-8-17(23)9-5-15/h4-13H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQXSCLYLZEEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Dimethylsulfamoyl group : Known for enhancing solubility and bioavailability.
  • Fluorophenyl moiety : Imparts unique electronic properties that can influence biological interactions.
  • Thiazole and pyrazole rings : These heterocycles are often associated with various pharmacological activities.

The molecular formula of the compound is C21H21FN4O4SC_{21}H_{21}FN_4O_4S with a molecular weight of approximately 444.48 g/mol.

Research indicates that compounds similar to this compound may act as inhibitors of human histone deacetylases (HDAC), which play a crucial role in cancer biology by regulating gene expression. The inhibition of HDACs can lead to altered expression profiles that suppress tumor growth and promote apoptosis in cancer cells .

Anticancer Properties

A significant body of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines, including:

Cell LineIC50 (µM)
HeLa14.62–59.24
NCI-H46015.42–61.05
PC-317.50–65.41

These results suggest that the compound exhibits notable cytotoxicity comparable to established chemotherapeutic agents such as etoposide .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the molecular structure can significantly influence biological activity. For example, variations in the substituents on the thiazole and pyrazole rings have been shown to enhance or diminish anticancer efficacy. Compounds with specific substitutions demonstrated improved potency against the tested cancer cell lines, highlighting the importance of structural optimization in drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies : Research involving similar benzamide derivatives has shown promising results in inhibiting HDAC activity, suggesting that this compound may share similar mechanisms .
  • Cytotoxicity Assessments : A study assessing various pyrazolo-thiazole derivatives indicated that structural modifications could lead to enhanced cytotoxic effects against multiple cancer types, reinforcing the relevance of this compound in anticancer therapy .
  • Binding Affinity Investigations : Preliminary data suggest that compounds with similar structures interact with key enzymes involved in cancer progression, warranting further exploration through techniques such as surface plasmon resonance to elucidate binding affinities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Below is a detailed analysis of structurally related compounds, emphasizing differences in substituents, pharmacological activity, and physicochemical properties.

Thiazole- and Pyrazole-Containing Sulfonamides

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41, )
  • Structure : Features an acetamide group instead of dimethylsulfamoyl and a phenyl-substituted pyrazole.
  • Spectral Data :
    • IR: NH stretch at ~3278 cm⁻¹, confirming the thione tautomer .
    • MS: Molecular ion peak at m/z 589.1 .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ()
  • Structure : Replaces the 4-fluorophenyl group with a 4-nitrophenyl moiety and uses a diethylsulfamoyl group.
  • Diethylsulfamoyl may improve membrane permeability compared to dimethylsulfamoyl due to higher lipophilicity .
  • Physicochemical Data : Melting point (175–178°C) and mass (m/z 589.1) align with nitro-containing analogues .
Thiadiazole-Linked Pyrazole Benzenesulfonamides ()
  • Structure : Replaces the thiazole with a 1,3,4-thiadiazole ring and includes a sulfonamide group.
  • Activity : Demonstrated anti-inflammatory activity, likely via COX-2 inhibition, though IC₅₀ values are unspecified .
  • Key Difference : Thiadiazole’s larger ring size and additional nitrogen may alter binding kinetics compared to thiazole-based compounds.

Substituent-Driven Pharmacological Variations

Fluorophenyl vs. Nitrophenyl ( vs. Target Compound)
  • Fluorophenyl : Enhances metabolic stability and passive diffusion through membranes (logP ~3.2 estimated).
  • Nitrophenyl : Increases polarity and may favor interactions with charged residues in enzymatic active sites .
Sulfamoyl vs. Acetamide (Target Compound vs. Compound 41)
  • Sulfamoyl: Provides hydrogen-bond donor/acceptor capabilities, critical for kinase or protease inhibition.

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 41 () Compound
Sulfonamide Group Dimethylsulfamoyl Acetamide Diethylsulfamoyl
Aromatic Substituent 4-Fluorophenylthiazole Phenylpyrazole-thiazole 4-Nitrophenylthiazole
IR Absorption C=O ~1660 cm⁻¹, NH ~3150–3319 cm⁻¹ NH ~3278 cm⁻¹ C=O absent, NO₂ ~1520 cm⁻¹
Mass (M+1) Not reported 589.1 589.1
Melting Point Not reported Not reported 175–178°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-dimethylsulfamoyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(N,N-dimethylsulfamoyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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